N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide
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Overview
Description
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide is a synthetic organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, an oxolane ring, and an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Attachment of the phenyl group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.
Formation of the amide bond: The final step involves the coupling of the oxolane-containing intermediate with an 11-undecanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)methanamine
- N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)carbamimidoyl
Uniqueness
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide stands out due to its unique combination of a phenyl group, oxolane ring, and long alkyl chain. This structural arrangement imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-11-(oxolan-2-yl)undecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO2/c1-19-15-16-20(2)22(18-19)24-23(25)14-10-8-6-4-3-5-7-9-12-21-13-11-17-26-21/h15-16,18,21H,3-14,17H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPLPKWLWRRQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCCCCCCCCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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